1-Naphthalenemethylamine, 4-ethoxy-N-(2-oxazolinyl)-
CAS No.: 101931-27-5
Cat. No.: VC18848002
Molecular Formula: C16H18N2O2
Molecular Weight: 270.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101931-27-5 |
|---|---|
| Molecular Formula | C16H18N2O2 |
| Molecular Weight | 270.33 g/mol |
| IUPAC Name | N-[(4-ethoxynaphthalen-1-yl)methyl]-4,5-dihydro-1,3-oxazol-2-amine |
| Standard InChI | InChI=1S/C16H18N2O2/c1-2-19-15-8-7-12(11-18-16-17-9-10-20-16)13-5-3-4-6-14(13)15/h3-8H,2,9-11H2,1H3,(H,17,18) |
| Standard InChI Key | CNSBNGUYZXNOFH-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C2=CC=CC=C21)CNC3=NCCO3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound is formally named N-[(4-ethoxynaphthalen-1-yl)methyl]-4,5-dihydro-1,3-oxazol-2-amine and belongs to the class of naphthalene derivatives substituted with ethoxy, methylamine, and oxazolinyl functional groups. Its molecular formula is C₁₆H₁₈N₂O₂, with a molecular weight of 270.33 g/mol. The structure combines a naphthalene core modified at the 1-position with a methylamine group linked to a 4-ethoxy substituent and a 2-oxazolinyl ring (Figure 1).
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 101931-27-5 |
| IUPAC Name | N-[(4-ethoxynaphthalen-1-yl)methyl]-4,5-dihydro-1,3-oxazol-2-amine |
| Molecular Formula | C₁₆H₁₈N₂O₂ |
| Molecular Weight | 270.33 g/mol |
| SMILES | CCOC1=CC=C(C2=CC=CC=C21)CNC3=NCCO3 |
| InChI Key | CNSBNGUYZXNOFH-UHFFFAOYSA-N |
The naphthalene system provides aromatic stability, while the ethoxy group enhances solubility in organic solvents. The oxazolinyl ring, a five-membered heterocycle containing oxygen and nitrogen, introduces potential sites for hydrogen bonding and coordination chemistry.
Physicochemical Properties
Stability and Reactivity
The compound is expected to exhibit moderate stability under inert atmospheres but may undergo oxidation at the ethoxy group or hydrolysis of the oxazoline ring under acidic/basic conditions. Its logP value (estimated via XLogP3-AA: ~2.9) indicates moderate lipophilicity, suitable for organic phase reactions.
Table 2: Predicted Physicochemical Data
| Property | Value |
|---|---|
| XLogP3-AA | 2.9 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 5 |
| Polar Surface Area | 48.7 Ų |
Future Research Directions
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Biological Screening: Evaluate antimicrobial, anticancer, or enzyme-inhibitory activity.
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Synthetic Optimization: Develop one-pot methodologies to improve yield and scalability.
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Material Applications: Explore use in metal-organic frameworks (MOFs) or polymer coatings.
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